molecular formula C9H14N2OS B8221837 2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide

2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide

Cat. No.: B8221837
M. Wt: 198.29 g/mol
InChI Key: ZOGZXBVWXXTFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyano group and a thietan ring.

Preparation Methods

The synthesis of 2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.

    Biology: Researchers use it to study the biological activities of cyanoacetamide derivatives.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide involves its interaction with molecular targets and pathways. The cyano group and the thietan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

2-Cyano-N-(2,2-dimethylthietan-3-yl)propanamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

Properties

IUPAC Name

2-cyano-N-(2,2-dimethylthietan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6(4-10)8(12)11-7-5-13-9(7,2)3/h6-7H,5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZXBVWXXTFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.